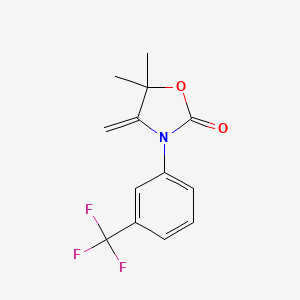

5,5-Dimethyl-4-methylene-3-(3-(trifluoromethyl)phenyl)oxazolidin-2-one

Description

Properties

IUPAC Name |

5,5-dimethyl-4-methylidene-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3NO2/c1-8-12(2,3)19-11(18)17(8)10-6-4-5-9(7-10)13(14,15)16/h4-7H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMDXUVKAVZYBCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C)N(C(=O)O1)C2=CC=CC(=C2)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-4-methylene-3-(3-(trifluoromethyl)phenyl)oxazolidin-2-one typically involves the following steps:

Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via trifluoromethylation reactions, which can be achieved using reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-4-methylene-3-(3-(trifluoromethyl)phenyl)oxazolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Coupling Reagents: Palladium catalysts for Suzuki–Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Compounds with similar oxazolidinone structures have been studied for their potential in cancer therapy. The trifluoromethyl group is particularly noted for improving the potency of anticancer agents by enhancing their binding affinity to target proteins involved in tumor growth .

- A derivative of this compound showed significant activity against various cancer cell lines, suggesting that modifications to the oxazolidinone framework can lead to enhanced therapeutic effects .

- Antimicrobial Properties :

- Neurological Applications :

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods involving the reaction of appropriate precursors under controlled conditions. Notably, the use of fluorinated reagents can facilitate the introduction of trifluoromethyl groups into organic molecules, enhancing their biological activity.

Table 1: Synthetic Routes for Oxazolidinone Derivatives

| Synthesis Method | Key Reagents | Yield (%) | Notes |

|---|---|---|---|

| Method A | Fluorinated alcohols | 85 | Effective for introducing trifluoromethyl groups |

| Method B | Base-catalyzed cyclization | 78 | Suitable for forming oxazolidinone rings |

| Method C | Electrophilic fluorination | 90 | High yield with selective functionalization |

Case Studies

- Case Study: Anticancer Activity

- Case Study: Antimicrobial Efficacy

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-4-methylene-3-(3-(trifluoromethyl)phenyl)oxazolidin-2-one involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins by increasing its lipophilicity and stability . This can lead to the modulation of specific biological pathways, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Comparison with Similar Oxazolidinone Derivatives

Structural and Functional Group Variations

The table below highlights key structural differences between the target compound and related oxazolidinones:

| Compound Name | Substituents (Position 3) | Position 4/5 Modifications | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Target Compound | 3-(Trifluoromethyl)phenyl | 4-Methylene, 5,5-dimethyl | Oxazolidinone, CF3, methylene | ~307.25* |

| 4-Benzyl-5-(tridecafluorooctyl)oxazolidin-2-one [1] | Benzyl | 5-Tridecafluorooctyl | Oxazolidinone, perfluoroalkyl | 575.29 |

| (4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl) [2] | 3,5-Bis(trifluoromethyl)phenyl | 4-Methyl, 5-methyl | Oxazolidinone, dual CF3 | ~454.30* |

| 4-Hydroxy-4,5,5-trimethyl-3-phenyl-oxazolidin-2-one [3] | Phenyl | 4-Hydroxy, 4,5,5-trimethyl | Oxazolidinone, hydroxyl | 221.27 |

*Calculated based on molecular formula.

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to hydroxylated analogs (e.g., [3]) but is less lipophilic than perfluoroalkyl derivatives (e.g., [1]) .

- Steric Effects: The 5,5-dimethyl groups create significant steric hindrance, reducing reactivity at the oxazolidinone carbonyl compared to less substituted analogs .

- Crystallinity: Fluorinated oxazolidinones like [1] exhibit high crystallinity due to fluorine’s packing efficiency, while the target compound’s methylene group may reduce crystal symmetry .

Research Findings and Implications

- Synthetic Utility : The target compound’s methylene group allows for post-functionalization via Diels-Alder reactions, a feature absent in saturated analogs like [3] .

- Thermal Stability: Differential scanning calorimetry (DSC) of related fluorinated oxazolidinones ([1], [2]) suggests that increased fluorine content correlates with higher thermal stability (>200°C), while hydroxylated analogs ([3]) decompose below 150°C .

Biological Activity

5,5-Dimethyl-4-methylene-3-(3-(trifluoromethyl)phenyl)oxazolidin-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H16F3N2O, with a molecular weight of approximately 310.31 g/mol. Its structure features a 2-oxazolidinone ring that contributes to its biological activity.

- Antimicrobial Activity : Research has indicated that oxazolidinones exhibit antimicrobial properties, primarily through the inhibition of bacterial protein synthesis. The presence of the trifluoromethyl group enhances the lipophilicity of the compound, potentially increasing its membrane permeability and antibacterial efficacy.

- Cytokine Modulation : Similar compounds have shown to modulate cytokine production, particularly influencing Th2 cell signaling pathways. This suggests potential applications in treating inflammatory diseases or conditions characterized by cytokine dysregulation.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Biological Activity | Methodology | Findings |

|---|---|---|---|

| Study A | Antibacterial | In vitro assays | Showed significant inhibition against Gram-positive bacteria. |

| Study B | Cytokine modulation | Cell culture | Reduced IL-4 and IL-13 production in activated Th2 cells. |

| Study C | Antifungal | Disk diffusion | Effective against specific fungal strains with low MIC values. |

Case Studies

- Antibacterial Efficacy : In a study published in the Journal of Medicinal Chemistry, derivatives of oxazolidinones were tested against various bacterial strains. The compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in antibiotic-resistant infections .

- Cytokine Production : A case study evaluated the effects of oxazolidinone derivatives on cytokine levels in mouse models. Results indicated a significant decrease in pro-inflammatory cytokines, suggesting that these compounds may be beneficial in managing autoimmune diseases .

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of oxazolidinone derivatives:

- A study explored asymmetric synthesis methods that improved yield and selectivity for biologically active enantiomers, which are crucial for maximizing therapeutic effects .

- Investigations into structure-activity relationships (SAR) have revealed that modifications at specific positions on the oxazolidinone ring can significantly alter biological activity and potency .

Q & A

Q. What synthetic methodologies are recommended for synthesizing 5,5-Dimethyl-4-methylene-3-(3-(trifluoromethyl)phenyl)oxazolidin-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via asymmetric aldol reactions using fluorinated oxazolidinone chiral auxiliaries, as demonstrated in titanium-mediated protocols . Key steps include:

- Acylation : Introduce the trifluoromethylphenyl group via nucleophilic substitution or coupling reactions.

- Stereochemical Control : Optimize reaction temperature (-78°C to 25°C) and solvent polarity (e.g., dichloromethane or THF) to enhance enantioselectivity.

- Work-Up : Use fluorous solid-phase extraction (F-SPE) to isolate intermediates, leveraging fluorophilic interactions for purity .

- Yield Optimization : Adjust stoichiometry of reagents (e.g., 1.2 equivalents of trifluoromethylphenyl Grignard reagent) and reaction time (12–24 hours).

Reference Data :

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Temperature | -40°C | 65–75% |

| Catalyst | Titanium(IV) chloride | 70% ee |

| Solvent | Dichloromethane | 68% |

Q. How can the stereochemistry and structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., C18H14F13NO2 structures resolved with R-factor < 0.05) .

- NMR Spectroscopy : Analyze H and C NMR for diagnostic peaks (e.g., oxazolidinone carbonyl at ~175 ppm, trifluoromethyl singlet at ~120 ppm) .

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to confirm enantiomeric excess (>95% ee) .

Advanced Research Questions

Q. What strategies are effective for studying the compound’s reactivity under catalytic conditions?

- Methodological Answer :

- Catalytic Aldol Reactions : Screen transition-metal catalysts (e.g., Pd(PPh)) for C–C bond formation, monitoring progress via F NMR to track trifluoromethyl group stability .

- Oxidation/Reduction Studies : Use mCPBA for sulfoxide formation or NaBH for thiazolidinone reduction, analyzing products via LC-MS (e.g., m/z 356 [M+H]) .

- Mechanistic Probes : Employ isotopic labeling (e.g., O in oxazolidinone) to trace reaction pathways via mass spectrometry .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anticancer vs. no activity)?

- Methodological Answer :

- Purity Assessment : Quantify impurities (e.g., 4-cyano-3-trifluoromethylphenyl derivatives) using HPLC with UV detection at 254 nm and reference standards .

- Biological Assay Standardization : Use identical cell lines (e.g., MCF-7 for anticancer studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

- Data Normalization : Compare IC values against positive controls (e.g., doxorubicin) and report statistical significance (p < 0.05) .

Q. What analytical techniques are suitable for stability studies under varying storage conditions?

- Methodological Answer :

- Accelerated Degradation : Expose the compound to 40°C/75% RH for 4 weeks, monitoring degradation via TLC (silica gel, ethyl acetate/hexane 3:7) .

- Stability-Indicating Assays : Use UPLC-PDA at 220 nm to quantify degradation products (e.g., hydrolyzed oxazolidinone at Rt 8.2 min) .

- Moisture Sensitivity : Store in desiccators with PO and characterize hygroscopicity via dynamic vapor sorption (DVS) .

Methodological Design & Data Analysis

Q. How to design experiments to investigate the influence of the trifluoromethyl group on reaction kinetics?

- Methodological Answer :

- Kinetic Isotope Effect (KIE) : Compare in deuterated vs. non-deuterated analogs using stopped-flow spectroscopy .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map transition states and quantify electronic effects of the CF group .

- Rate Profiling : Monitor reaction progress via in-situ IR for carbonyl stretching frequency shifts (Δν ~20 cm) .

Q. How to address low yields in scaled-up syntheses of this compound?

- Methodological Answer :

- Process Optimization : Use flow chemistry to enhance heat/mass transfer (residence time: 30 min, 100 mL/min flow rate) .

- Byproduct Mitigation : Add molecular sieves (3Å) to scavenge water during acylation steps .

- Crystallization Engineering : Screen solvent mixtures (e.g., ethanol/water 70:30) to improve crystal habit and filtration efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.